molecular formula C12H20N2O2S B1294707 4-Amino-N-hexylbenzenesulfonamide CAS No. 67491-88-7

4-Amino-N-hexylbenzenesulfonamide

Cat. No. B1294707
CAS RN: 67491-88-7
M. Wt: 256.37 g/mol
InChI Key: BLAWZIRICNQARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-hexylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, which is a compound that has been extensively studied due to its various applications, including its use in medicinal chemistry as an anticonvulsant and its potential in dye synthesis. The compound is characterized by the presence of an amino group attached to a benzene ring which is further substituted with a sulfonamide group. This structure forms the basis for further chemical modifications and functionalizations, leading to a wide array of derivatives with diverse properties and applications.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, including 4-Amino-N-hexylbenzenesulfonamide, can be achieved through the direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, which allows for the efficient recognition of different types of amino groups and promotes the "hydrogen autotransfer" or "hydrogen-borrowing" process . This method provides a straightforward and highly efficient strategy for the synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of 4-Amino-N-hexylbenzenesulfonamide derivatives has been studied using various spectroscopic and crystallographic techniques. For instance, derivatives of 4-aminobenzenesulfonamide have been characterized by X-ray crystallography, revealing insights into the molecular conformations and interactions within the crystal lattice . Density functional theory (DFT) calculations have also been employed to predict and confirm the molecular structure, vibrational frequencies, NMR chemical shifts, and absorption wavelengths, providing a comprehensive understanding of the compound's molecular characteristics .

Chemical Reactions Analysis

4-Amino-N-hexylbenzenesulfonamide and its derivatives can undergo a variety of chemical reactions, including alkylation, arylation, and cleavage under specific conditions. These reactions are crucial for the further functionalization of the molecule and its application in the synthesis of more complex compounds. For example, 4-cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, and they can also be elaborated by alkylation and arylation . Additionally, the sulfonamide group can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-N-hexylbenzenesulfonamide derivatives have been investigated, including their solubility in various solvents and their thermodynamic properties. The solubility of 4-aminobenzenesulfonamide in binary solvent systems has been measured, and it was found that solubility varies with the composition of the solvent mixture and temperature . Thermodynamic models have been applied to correlate the experimental solubility data, and the mixing thermodynamic properties such as Gibbs energy, enthalpy, and entropy of mixing have been calculated . These studies provide valuable information for the practical application and handling of these compounds in different solvent environments.

Scientific Research Applications

Advanced Oxidation Processes for Environmental Cleanup

Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds in the environment, including various pharmaceuticals. Research into the degradation pathways and by-products of compounds like acetaminophen (ACT) through AOPs has identified several toxic by-products, underscoring the importance of understanding these processes for environmental safety. Such studies contribute to enhancing the efficacy of AOP systems in treating pollutants and preventing ecosystem threats (Qutob et al., 2022).

Synthesis of Novel Cyclic Compounds

Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide has shown significant promise. This includes the development of unique polyheterocyclic compounds and multifunctional cycloalkyne agents, enhancing the discovery of functional molecules and pharmaceuticals. Aminobenzenesulfonamide derivatives are highlighted as versatile and valuable moieties in both organic syntheses and the pharmaceutical industry, demonstrating the broad applicability of 4-Amino-N-hexylbenzenesulfonamide in medicinal chemistry (Kaneda, 2020).

Role in Sulfonamide-Based Medicinal Chemistry

Sulfonamide derivatives, including those based on 4-Amino-N-hexylbenzenesulfonamide, have been found to display a broad spectrum of biological activities after chemical modifications. These derivatives have been applied as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant agents, among others. The research underscores the significant development value and active exploration of sulfonamide-based compounds in medicinal chemistry, highlighting their potential in designing new drug molecules with broad spectrum, high activity, and low toxicity (Shichao et al., 2016).

properties

IUPAC Name

4-amino-N-hexylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12/h6-9,14H,2-5,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAWZIRICNQARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070496
Record name Benzenesulfonamide, 4-amino-N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-hexylbenzenesulfonamide

CAS RN

67491-88-7
Record name 4-Amino-N-hexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67491-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-N-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067491887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-amino-N-hexyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-amino-N-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.